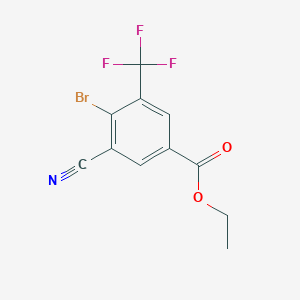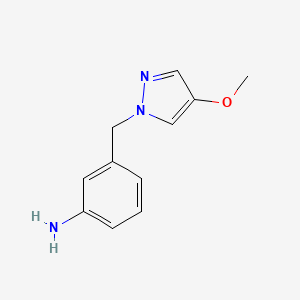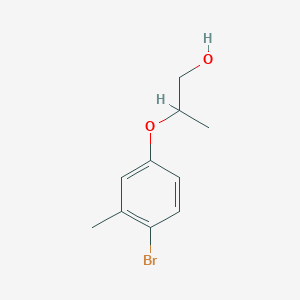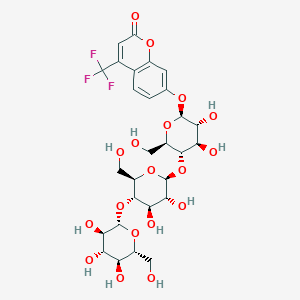![molecular formula C10H11BrClNO B1415818 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine CAS No. 2028434-64-0](/img/structure/B1415818.png)
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine
Vue d'ensemble
Description
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, also known as 3-BCPA, is a synthetic organic compound that is used in scientific research as a versatile building block for the synthesis of various biologically active compounds. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 287.36 g/mol. 3-BCPA has been used in a variety of applications and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of various biologically active compounds, such as peptides, steroids, and other small molecules. It has also been used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. Additionally, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine has been used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst for the synthesis of polymers.
Mécanisme D'action
The exact mechanism of action of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins, nucleic acids, and other cellular components. It is also believed to interfere with the function of certain receptors in the body, resulting in changes in the activity of certain hormones.
Biochemical and Physiological Effects
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as trypsin, chymotrypsin, and elastase. It has also been found to inhibit the activity of certain hormones, such as cortisol and testosterone. Additionally, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine in lab experiments offers several advantages. It is a relatively inexpensive compound that is readily available in most chemical supply stores. It is also a versatile building block for the synthesis of various biologically active compounds. However, there are some limitations to its use in lab experiments. The compound is insoluble in water, making it difficult to work with in aqueous solutions. Additionally, the compound is toxic and exposure to it should be minimized.
Orientations Futures
The potential future directions for the use of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine in scientific research are numerous. It could be used to synthesize new pharmaceuticals and agrochemicals, as well as to study the biochemical and physiological effects of various biologically active compounds. Additionally, it could be used to study the mechanism of action of various enzymes and hormones and to develop new therapeutic agents for the treatment of various diseases. It could also be used to study the structure and function of various proteins and nucleic acids and to develop new diagnostic methods for the detection of various diseases. Finally, it could be used to develop new materials for use in a variety of industrial applications.
Propriétés
IUPAC Name |
3-[(3-bromo-5-chlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZSMDJTKYENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(2-Fluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1415735.png)

![Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-](/img/structure/B1415738.png)
![6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1415739.png)


![(E/Z)-3-chloro-N'-hydroxy-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,3'-bipyridine]-2'-carboximidamide](/img/structure/B1415745.png)

![4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine](/img/structure/B1415751.png)


![1-(pyridin-4-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1415754.png)
![2-[(E,3E)-3-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B1415756.png)
